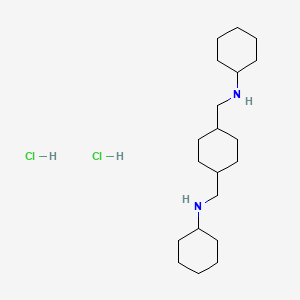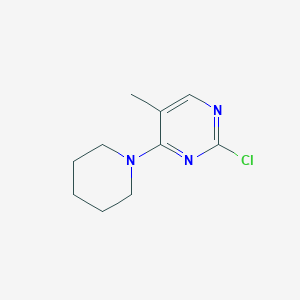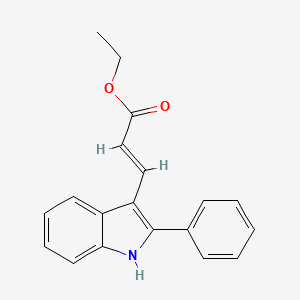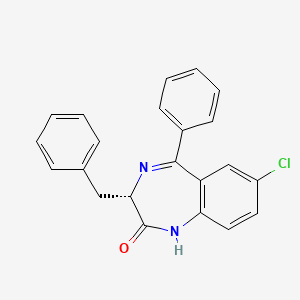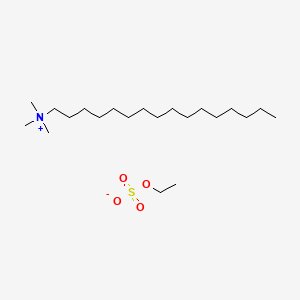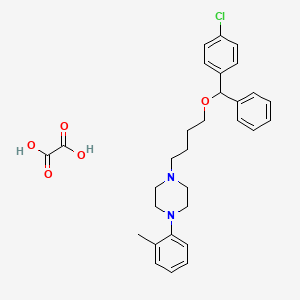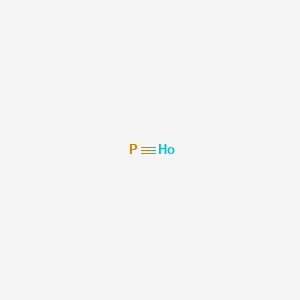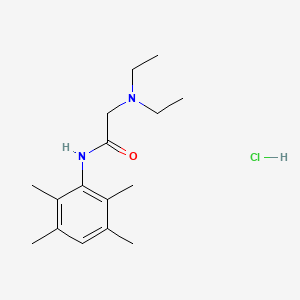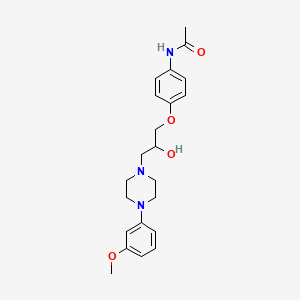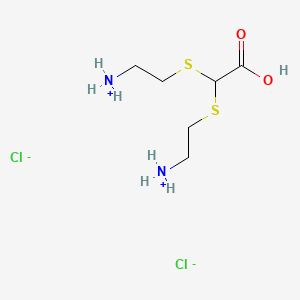
Bis(2-aminoethylthio)acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethylthio)acetic acid dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of aminoethylthio groups attached to an acetic acid backbone, and it is commonly used in research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-aminoethylthio)acetic acid dihydrochloride typically involves the reaction of 2-aminoethanethiol with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-aminoethylthio)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethylthio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethylthio)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-aminoethylthio)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylthio groups can form covalent bonds with target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-aminoethyl)ether: Similar in structure but lacks the thio group.
Ethylene glycol bis(2-aminoethyl ether): Contains ether linkages instead of thio groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups and a different backbone structure.
Uniqueness
Bis(2-aminoethylthio)acetic acid dihydrochloride is unique due to the presence of both amino and thio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
22907-45-5 |
|---|---|
Molekularformel |
C6H16Cl2N2O2S2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
2-[2-azaniumylethylsulfanyl(carboxy)methyl]sulfanylethylazanium;dichloride |
InChI |
InChI=1S/C6H14N2O2S2.2ClH/c7-1-3-11-6(5(9)10)12-4-2-8;;/h6H,1-4,7-8H2,(H,9,10);2*1H |
InChI-Schlüssel |
JRNXONAOSZBYNC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(C(=O)O)SCC[NH3+])[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
